molecular formula C16H18O4 B14729638 1,8-Di(furan-2-yl)octane-1,8-dione CAS No. 6268-51-5

1,8-Di(furan-2-yl)octane-1,8-dione

Cat. No.: B14729638
CAS No.: 6268-51-5
M. Wt: 274.31 g/mol
InChI Key: KSDWTZQUCNQSDF-UHFFFAOYSA-N
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Description

1,8-Di(furan-2-yl)octane-1,8-dione is a symmetrical diketone derivative featuring two furan-2-yl substituents at the terminal positions of an octane backbone.

Properties

CAS No.

6268-51-5

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

1,8-bis(furan-2-yl)octane-1,8-dione

InChI

InChI=1S/C16H18O4/c17-13(15-9-5-11-19-15)7-3-1-2-4-8-14(18)16-10-6-12-20-16/h5-6,9-12H,1-4,7-8H2

InChI Key

KSDWTZQUCNQSDF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CCCCCCC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Di(furan-2-yl)octane-1,8-dione can be synthesized through multicomponent reactions involving furan derivatives. One common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and yields polysubstituted furans .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of furan derivatives suggest that scalable methods could be developed based on existing synthetic routes.

Chemical Reactions Analysis

Types of Reactions

1,8-Di(furan-2-yl)octane-1,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

1,8-Di(furan-2-yl)octane-1,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Di(furan-2-yl)octane-1,8-dione involves its interaction with various molecular targets. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the ketone groups can form

Comparison with Similar Compounds

Structural and Reactivity Comparisons with Quinoline Diones

Quinoline-derived diones, such as those in and , share the diketone motif but differ in their aromatic backbone and substituents. Key observations include:

  • Regioselectivity in Reactions: The Diels-Alder reaction of quinoline diones (e.g., 4-methoxy-2-phenylquinoline-5,8-dione) demonstrates that substituents like hydroxyl (-OH) or methoxy (-OCH₃) groups influence regioselectivity via hydrogen bonding. For example, hydrogen bonding between 4-OH and 5-CO in compound 3c reverses regioselectivity compared to methoxy-substituted analogs .
  • Spectroscopic Properties: Quinoline diones with furan substituents (e.g., compound 4b in ) exhibit carbonyl IR stretches near 1639–1695 cm⁻¹, comparable to typical diketone absorptions. Their mass spectra (e.g., m/z 267 for 7b) reveal fragmentation patterns attributable to furan and diketone moieties . These data imply that 1,8-Di(furan-2-yl)octane-1,8-dione would display analogous spectral features.

Table 1: Spectroscopic Data of Selected Quinoline Diones

Compound IR (ν, cm⁻¹) MS (m/z) Notable Features
4b (furan-substituted) 3262, 1639 269, 239, 192 Furan C-O and diketone C=O
7c (methoxy-substituted) 3441, 1639 309, 305 Methoxy C-O stretch

Functional Comparisons with Acridinediones and Naphthalimides

Acridinediones ()

Acridinedione derivatives, such as those bearing phthalimide groups, are studied for antitumor activity. Their planar tricyclic structure enables intercalation with DNA, enhancing cytotoxicity. In contrast, this compound’s non-planar aliphatic backbone may limit such interactions but could improve solubility for pharmaceutical applications .

Naphthalimides (–6)

1,8-Naphthalimide derivatives exhibit strong fluorescence due to their donor-π-acceptor (D-π-A) structure. Applications range from bioimaging to molecular switches. However, the octane chain’s flexibility likely reduces quantum efficiency compared to naphthalimides .

Table 2: Functional Comparison of Dione-Containing Compounds

Compound Type Key Features Applications Limitations
1,8-Naphthalimide Rigid D-π-A structure Fluorescent probes, imaging Limited solubility in polar solvents
Acridinedione Planar tricyclic core Antitumor agents Potential toxicity
1,8-Di(furan-2-yl)octane-dione Flexible aliphatic chain + furan rings Underexplored (hypothetical: solubility enhancer, ligand design) Low rigidity for intercalation

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